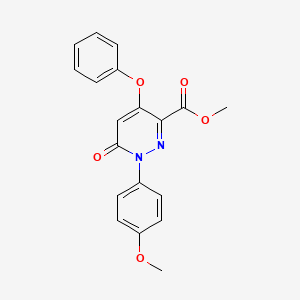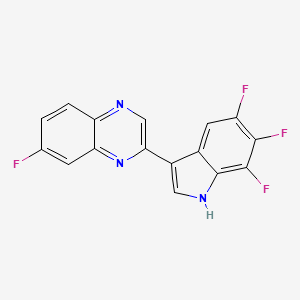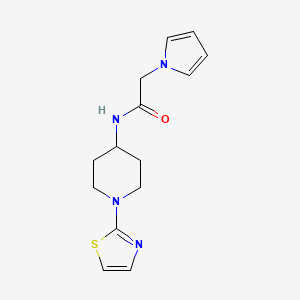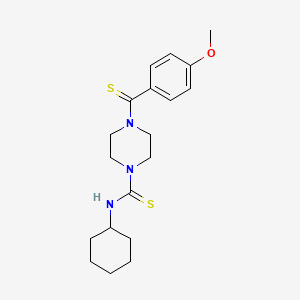
2,2-dimethylhex-5-ynoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylhex-5-ynoic acid is an organic compound with the molecular formula C8H12O2 It is a carboxylic acid derivative characterized by the presence of a triple bond between the fifth and sixth carbon atoms and two methyl groups attached to the second carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethylhex-5-ynoic acid can be achieved through several methods. One common approach involves the alkylation of propargyl bromide with isobutyraldehyde, followed by oxidation to form the desired carboxylic acid. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation step. The oxidation step can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation and oxidation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions
2,2-Dimethylhex-5-ynoic acid undergoes several types of chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids using strong oxidizing agents.
Reduction: The compound can be reduced to form alkenes or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or ozone.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation reactions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of esters, amides, or other derivatives.
科学研究应用
2,2-Dimethylhex-5-ynoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 2,2-dimethylhex-5-ynoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the triple bond and carboxylic acid group allows it to participate in various biochemical pathways. For example, it can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2,2-Dimethylhexanoic acid: Lacks the triple bond, resulting in different chemical reactivity and properties.
2,2-Dimethylpent-4-ynoic acid: Similar structure but with a shorter carbon chain.
2,2-Dimethylhept-5-ynoic acid: Similar structure but with a longer carbon chain.
Uniqueness
2,2-Dimethylhex-5-ynoic acid is unique due to the presence of both the triple bond and the carboxylic acid group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
2,2-dimethylhex-5-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-4-5-6-8(2,3)7(9)10/h1H,5-6H2,2-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBROPWZUBQDYTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC#C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)-(oxiran-2-yl)methanone](/img/structure/B2963688.png)
![2-(3,4-Dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2963689.png)

![3-[4-(Azepane-1-sulfonyl)-phenylcarbamoyl]-acrylic acid ethyl ester](/img/structure/B2963691.png)

![5-(4-fluoro-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B2963693.png)


![3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2963697.png)
![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2963699.png)


![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B2963705.png)
